molecular formula C21H21FN2O4S B2402560 4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine CAS No. 862797-60-2

4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine

Cat. No.: B2402560
CAS No.: 862797-60-2
M. Wt: 416.47
InChI Key: HHYCQLFIPYLURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Compounds structurally related to "4-(2-(2-Fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)-2,6-dimethylmorpholine" have been evaluated for their potential as neurokinin-1 (NK1) receptor antagonists. Such compounds demonstrate significant efficacy in preclinical models relevant to clinical applications in emesis and depression, highlighting the therapeutic potential of fluoro-phenyl and phenylsulfonyl oxazolyl compounds in neuropsychiatric disorders (Harrison et al., 2001).

Fluorescent Molecular Probes

Research into the spectral properties of diphenyloxazoles with dimethylamino groups at the phenyl ring and a sulfonyl group at the oxazole ring has led to the development of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for creating ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Synthetic Intermediate Stability

The stability and mechanistic degradation of oxazoline-containing intermediates, such as those in the synthesis of veterinary antibiotics like Florfenicol, have been studied. Understanding the stability challenges of these intermediates is crucial for improving the efficiency of synthetic processes in pharmaceutical manufacturing (Yang et al., 2019).

Herbicidal Activities

Triazolinone derivatives, which share a resemblance to oxazolyl phenylsulfonyl structures, have been designed as Protox inhibitors, displaying significant herbicidal activities. This suggests potential agricultural applications for similarly structured compounds in controlling broadleaf weeds in rice fields (Luo et al., 2008).

Antibiotic Modulation

The study of sulfonamides, including those with morpholine groups, has shown their potential to modulate antibiotic activity against multidrug-resistant strains. This highlights the importance of phenylsulfonyl and fluorophenyl compounds in addressing the challenge of antibiotic resistance (Oliveira et al., 2015).

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-14-12-24(13-15(2)27-14)21-20(29(25,26)16-8-4-3-5-9-16)23-19(28-21)17-10-6-7-11-18(17)22/h3-11,14-15H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYCQLFIPYLURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.